1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine

Description

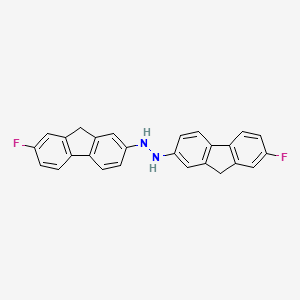

1,2-Bis(7-fluoro-9H-fluoren-2-yl)hydrazine is a hydrazine derivative featuring two 7-fluoro-9H-fluoren-2-yl substituents symmetrically attached to a central hydrazine core. The fluorenyl groups are aromatic, rigid, and electron-rich due to fluorine substitution, which may enhance π-π stacking interactions and stability compared to simpler aryl substituents. Such structural features could position it for applications in anticancer therapy or supramolecular chemistry, though empirical data are required for validation.

Properties

CAS No. |

26319-77-7 |

|---|---|

Molecular Formula |

C26H18F2N2 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

1,2-bis(7-fluoro-9H-fluoren-2-yl)hydrazine |

InChI |

InChI=1S/C26H18F2N2/c27-19-1-5-23-15(11-19)9-17-13-21(3-7-25(17)23)29-30-22-4-8-26-18(14-22)10-16-12-20(28)2-6-24(16)26/h1-8,11-14,29-30H,9-10H2 |

InChI Key |

DNODHSRDJDYFCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)NNC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)F)C6=C1C=C(C=C6)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route to this compound involves the nucleophilic substitution reaction between 7-fluoro-9H-fluoren-2-ylamine and hydrazine hydrate. This reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions. The solvent system often consists of ethanol or methanol, which provides a suitable medium for both reactants.

- Reaction Setup: The mixture of 7-fluoro-9H-fluoren-2-ylamine and hydrazine hydrate is refluxed for several hours (commonly 4–8 hours) to ensure complete conversion.

- Temperature: Reflux temperature of the chosen solvent (approximately 78 °C for ethanol).

- Atmosphere: Inert gas to avoid oxidation.

- Purification: Post-reaction, the crude product is purified by recrystallization or column chromatography to achieve high purity.

This method leverages the nucleophilicity of hydrazine to form the hydrazine linkage between two fluorenyl units, with the fluorine substituents enhancing the compound's stability and electronic properties.

Industrial Production Considerations

On an industrial scale, the synthesis follows similar chemical principles but is optimized for efficiency and safety:

- Batch Processing: Large reactors with precise control over temperature, pressure, and reaction time.

- Reaction Monitoring: Use of in-line analytical techniques such as HPLC or TLC to monitor reaction progress.

- Purification: Multiple purification stages including crystallization and chromatographic methods to meet industrial purity standards.

- Yield Optimization: Careful adjustment of stoichiometry and reaction parameters to maximize yield and minimize by-products.

Industrial processes emphasize scalability and reproducibility while maintaining the compound's structural integrity.

Chemical Reaction Analysis Relevant to Preparation

Reaction Types Involving this compound

- Oxidation: The hydrazine moiety can be oxidized to fluorenone derivatives using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction with lithium aluminum hydride or sodium borohydride can convert the compound to fluorenyl amines.

- Substitution: Fluorine atoms can be substituted via nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

| Reaction Type | Reagents | Solvent | Conditions | Major Products |

|---|---|---|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate | Aqueous or organic solvents | Elevated temperature | Fluorenone derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous ether, THF | Anhydrous, inert atmosphere | Fluorenyl amines |

| Substitution | Sodium methoxide, Potassium tert-butoxide | Polar aprotic solvents (DMSO, DMF) | Room temperature to reflux | Substituted fluorenyl hydrazines |

These reactions provide avenues for modifying the compound post-synthesis or for synthetic intermediates preparation.

Research Findings and Analytical Data

Structural and Spectral Characterization

- Nuclear Magnetic Resonance (NMR): Characteristic signals for the fluorenyl protons and hydrazine linkage confirm the structure.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with the bis-fluorenyl hydrazine.

- Melting Point: Typically reported in the range consistent with pure crystalline material (specific values depend on batch and purity).

Comparative Synthesis Insights from Related Fluorene Derivatives

Research on fluorene derivatives indicates that the presence of fluorine atoms increases lipophilicity and metabolic stability, which is beneficial for biological activity. Synthetic analogs involving fluorene moieties have been prepared using similar condensation and substitution reactions, with yields ranging from moderate to high (50–90%) depending on reaction conditions.

Example Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 7-Fluoro-9H-fluoren-2-ylamine | Commercially available or synthesized |

| Hydrazine Source | Hydrazine hydrate | Aqueous solution |

| Solvent | Ethanol or Methanol | Polar protic solvent |

| Reaction Temperature | Reflux (~78 °C for ethanol) | Ensures completion of reaction |

| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or Argon | Prevents oxidation |

| Purification Method | Recrystallization, Column Chromatography | Achieves >95% purity |

| Yield | 60–85% | Dependent on scale and conditions |

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding fluorenone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorenyl amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

Oxidation: Fluorenone derivatives

Reduction: Fluorenyl amines

Substitution: Various substituted fluorenyl hydrazines depending on the nucleophile used

Scientific Research Applications

1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that fluorinated compounds often exhibit enhanced biological activity.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s fluorinated fluorenyl groups may interact with enzymes or receptors, leading to modulation of their activity. Additionally, the hydrazine moiety can participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the hydrazine core critically determine reactivity, stability, and biological activity. Below is a comparative analysis of key analogs:

Key Observations:

- Rigidity vs. This contrasts with Laromustine, which lacks steric bulk, enabling faster activation .

- Electron Effects : Fluorine’s electron-withdrawing nature may stabilize reactive intermediates or enhance DNA binding, similar to sulfonyl groups in KS119 and Laromustine, which promote chloroethylation at guanine’s O6 position .

- Applications : While nitro-substituted hydrazines (e.g., 1,2-bis(2,4,6-trinitrophenyl)hydrazine) are explosives precursors , sulfonylhydrazines like KS119 and Laromustine are prodrugs requiring enzymatic or chemical activation . The target compound’s fluorenyl groups may favor supramolecular interactions, as seen in BODIPY-based systems .

DNA Interaction and Cytotoxicity

- KS119 : Releases 90CE under hypoxia, causing DNA cross-links and overcoming O6-alkylguanine-DNA alkyltransferase (AGT)-mediated resistance . Its atropisomers exhibit divergent metabolic rates, impacting therapeutic efficacy .

- Laromustine : Directly generates 90CE via base-catalyzed hydrolysis, producing G-C cross-links but with lower potency than KS119 in AGT-deficient cells .

- Target Compound : Fluorine’s electronegativity may enhance DNA intercalation or alkylation efficiency, though activation mechanisms (prodrug vs. direct action) remain speculative.

Supramolecular and Coordination Chemistry

- BOPHY Systems : Fluorescent bis(difluoroboron)hydrazines form ordered assemblies via π-stacking . The target compound’s fluorenyl groups could similarly enable luminescent or sensor applications.

- Coordination Complexes : 1,2-Bis(trifluoroacetyl)hydrazine forms Pd complexes due to electron-withdrawing groups . The fluorine in the target compound may facilitate analogous metal-binding behavior.

Stability and Pharmacokinetics

Biological Activity

1,2-Bis(7-fluoro-9H-fluoren-2-yl)hydrazine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

This compound consists of two fluorenyl groups attached to a hydrazine moiety. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various medicinal applications. The structural formula is represented as follows:

Biological Activity

Research indicates that compounds containing fluorenyl and hydrazine moieties often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of fluorenyl-hydrazine can possess antimicrobial properties. For instance, related compounds were evaluated against multidrug-resistant strains of bacteria and fungi, demonstrating varying degrees of effectiveness against Gram-positive bacteria .

- Antitumor Properties : The structural complexity of this compound may contribute to its potential antitumor activity. Comparisons with similar compounds indicate that the dual fluorinated fluorenyl groups enhance its biological activity compared to derivatives lacking such complexity.

Synthesis

The synthesis of this compound typically involves multi-step processes including hydrazone formation and subsequent modifications. This synthetic pathway allows for the development of derivatives with enhanced properties or different functionalities.

Comparative Analysis

A comparative analysis of this compound with other related compounds is presented in the table below:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 9H-Fluorene | Single fluorenyl group | Basic aromatic properties |

| 2-(9H-Fluoren-9-ylidene)hydrazine | Contains a hydrazine but no fluorination | Antimicrobial activity |

| 1-(7-Fluoro-9H-fluoren-2-yl)-3-methylurea | Fluorinated group with urea functionality | Potential herbicidal activity |

| 4-Amino-N-(7-fluoro-9H-fluoren-2-yl)-benzenesulfonamide | Fluorinated aromatic sulfonamide | Antitumor properties |

This table illustrates how the unique configuration of this compound distinguishes it from similar compounds, potentially enhancing its biological activity.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antimicrobial Evaluation : In one study, derivatives synthesized from fluorenyl-hydrazines were tested against multidrug-resistant Gram-positive and Gram-negative bacteria. While some exhibited minimal inhibitory concentrations (MIC) lower than 256 μg/mL against certain strains, others showed limited efficacy against drug-resistant pathogens like K. pneumoniae and P. aeruginosa .

- Antitumor Activity : Research on structurally similar compounds has indicated potential antitumor effects, suggesting that the fluorinated moieties may play a crucial role in enhancing cytotoxicity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.